4,4,4-Trifluorobut-2-en-1-ol
Description
Significance of Fluorine in Organic Synthesis and Molecular Design
Fluorine is the most electronegative element, and its introduction into organic molecules can profoundly alter their physical, chemical, and biological properties. soci.orgacs.org Despite its small size, comparable to a hydrogen atom, its powerful electronic effects can significantly influence a molecule's characteristics without causing major steric changes. soci.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which imparts exceptional thermal and oxidative stability to fluorinated compounds. lew.ronih.gov
Overview of Trifluoromethylated Building Blocks
Among the various fluorinated moieties, the trifluoromethyl (CF₃) group is of particular importance in the design of pharmaceuticals, agrochemicals, and advanced materials. nih.govrsc.org The CF₃ group is often employed as a bioisostere for methyl (CH₃) or chloro (Cl) groups, allowing chemists to fine-tune the steric and electronic properties of a molecule. wikipedia.org Its strong electron-withdrawing nature can significantly lower the basicity of nearby functional groups, such as in trifluoroethanol, or increase the acidity of compounds like trifluoroacetic acid. wikipedia.org
Trifluoromethylated building blocks are versatile synthons used to construct more complex molecules. rsc.orgthieme-connect.com The development of new reagents and methods for introducing the CF₃ group remains a vibrant area of research. rsc.org These building blocks, including trifluoromethylnitrones and trifluoromethylated alkynes, provide access to a wide array of trifluoromethyl-containing heterocycles, amino alcohols, and other valuable compounds. rsc.orgrsc.orgthieme-connect.com
Table 1: Examples of Commercially Available Drugs Containing a Trifluoromethyl Group
| Drug Name | Therapeutic Class | Function of Trifluoromethyl Group |
|---|---|---|
| Fluoxetine (Prozac) | Antidepressant | Enhances metabolic stability and binding affinity. wikipedia.org |
| Celecoxib (Celebrex) | Anti-inflammatory | Contributes to selective enzyme inhibition. wikipedia.org |
| Efavirenz (Sustiva) | Antiretroviral | Serves as a key component for binding to HIV reverse transcriptase. wikipedia.org |
| Sitagliptin | Antidiabetic | Improves metabolic stability and potency. |
| Bicalutamide | Antiandrogen | Increases efficacy and metabolic lifetime. |
Structural Characteristics and Stereochemical Considerations of (E)-2-Buten-1-ol, 4,4,4-trifluoro-
(E)-2-Buten-1-ol, 4,4,4-trifluoro- is a fluorinated allylic alcohol. Its structure consists of a four-carbon butene backbone with a hydroxyl (-OH) group at position 1, a carbon-carbon double bond between positions 2 and 3, and a trifluoromethyl (-CF₃) group at position 4.
Table 2: Physicochemical Properties of (E)-2-Buten-1-ol, 4,4,4-trifluoro-
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | (2E)-4,4,4-trifluoro-2-buten-1-ol | |
| CAS Number | 83706-94-9 | |
| Molecular Formula | C₄H₅F₃O | uni.lu |
| Molecular Weight | 126.08 g/mol | |
| Physical Form | Liquid | |
| InChI Key | UUTWQLLIVDODPQ-OWOJBTEDSA-N |
Research Trajectories and Academic Relevance of the Compound
(E)-2-Buten-1-ol, 4,4,4-trifluoro- and related trifluoromethylated allylic alcohols are valuable intermediates in organic synthesis. acs.orgresearchgate.net Their academic relevance stems from the dual reactivity offered by the hydroxyl group and the trifluoromethyl-substituted alkene. These functional groups allow for a variety of chemical transformations.
Research has demonstrated their use in Lewis base-catalyzed reactions and in copper-mediated or -catalyzed transformations to create new carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.netorganic-chemistry.org For instance, the hydroxyl group can be transformed into a leaving group, facilitating nucleophilic substitution reactions to introduce other functional moieties. researchgate.net Furthermore, the double bond can participate in various addition and cycloaddition reactions. nih.gov These reactions provide pathways to synthesize more complex, biologically active molecules and novel fluorinated materials, highlighting the compound's role as a versatile building block in modern synthetic chemistry. researchgate.netchemrevlett.com
Structure
3D Structure
Properties
IUPAC Name |
(E)-4,4,4-trifluorobut-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c5-4(6,7)2-1-3-8/h1-2,8H,3H2/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTWQLLIVDODPQ-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(/C=C/C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
674-53-3, 83706-94-9 | |
| Record name | 2-Buten-1-ol, 4,4,4-trifluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2E)-4,4,4-trifluorobut-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.271.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for E 2 Buten 1 Ol, 4,4,4 Trifluoro
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule in a single or a few convergent steps from readily available precursors. These methods are often valued for their atom and step economy.
Hydrotrifluoromethylation of Unsaturated Precursors
A plausible direct route to trifluoromethylated allylic alcohols is the hydrotrifluoromethylation of alkynes. This reaction involves the simultaneous addition of a trifluoromethyl group and a hydrogen atom across a carbon-carbon triple bond. While not explicitly documented for the direct synthesis of (E)-2-Buten-1-ol, 4,4,4-trifluoro-, the strategy has been successfully applied to terminal alkynes to generate allylic trifluoromethyl compounds. organic-chemistry.orgorganic-chemistry.org
For instance, a nickel-catalyzed hydrotrifluoroalkylation of terminal alkynes has been shown to be a highly efficient method for creating allylic trifluoromethyl terminal alkenes. organic-chemistry.org This transformation typically employs a nickel catalyst, a combination of nitrogen and phosphine (B1218219) ligands, a base, and a hydride source. organic-chemistry.org A similar approach using propargyl alcohol as the alkyne precursor could theoretically yield the target compound. The reaction would proceed via the addition of a CF₃ radical and a hydrogen atom, with the stereoselectivity (E vs. Z) being a critical parameter to control.
Table 1: Potential Catalyst Systems for Hydrotrifluoromethylation of Alkynes
| Catalyst/Reagent | Ligand(s) | Hydride Source | Trifluoromethyl Source | Reference |
|---|---|---|---|---|
| NiCl₂·6H₂O | dtbpy, P(Cy)₃ | DEMS | CF₃Br | organic-chemistry.org |
| Cu Catalyst | (none specified) | - | Togni Reagent | organic-chemistry.org |
| Organic Photoredox Catalyst | - | - | CF₃SO₂Na | organic-chemistry.org |
This table represents general systems for allylic trifluoromethylation, adaptable for the conceptual synthesis of the target molecule.
Stereoselective Olefin Metathesis Routes
Olefin metathesis is a powerful carbon-carbon double bond-forming reaction that involves the exchange of substituents between two alkenes. uwindsor.canih.gov In principle, (E)-2-Buten-1-ol, 4,4,4-trifluoro- could be synthesized via a cross-metathesis (CM) reaction between allyl alcohol and 3,3,3-trifluoropropene, with ethylene (B1197577) as the byproduct.
The success of this approach hinges on several factors, including the choice of catalyst and the control of stereoselectivity. Well-defined ruthenium-based catalysts, such as Grubbs and Hoveyda-Grubbs catalysts, are known for their high activity and tolerance to various functional groups, including alcohols. nih.govnih.gov However, primary allylic alcohols can be challenging substrates in metathesis reactions, as they can undergo dehydrogenation at elevated temperatures in the presence of ruthenium catalysts, leading to catalyst decomposition and alkene isomerization side products. nih.gov Furthermore, achieving high E-selectivity in cross-metathesis can be difficult. Research has shown that benzyl-protected allyl alcohols can be viable partners in cross-metathesis reactions. sci-hub.se
Table 2: Common Catalysts for Olefin Metathesis
| Catalyst Name | Metal Center | Key Features | Reference |
|---|---|---|---|
| Grubbs Catalyst (1st Gen) | Ruthenium | High functional group tolerance. | harvard.edu |
| Grubbs Catalyst (2nd Gen) | Ruthenium | Higher activity; employs an N-heterocyclic carbene (NHC) ligand. | harvard.edu |
| Hoveyda-Grubbs Catalyst | Ruthenium | Features a chelating isopropoxystyrene ligand for enhanced stability. | sci-hub.se |
Multistep Synthetic Sequences
Multistep syntheses involve the sequential transformation of functional groups starting from a more complex or readily available fluorinated precursor.
Approaches from Trifluoromethylated Aldehydes or Ketones
One of the most practical and well-documented routes to (E)-2-Buten-1-ol, 4,4,4-trifluoro- starts from ethyl 4,4,4-trifluorocrotonate. rsc.org This ester serves as a versatile precursor to both the target alcohol and its corresponding aldehyde.
The synthesis proceeds as follows:
Reduction of the Ester: Ethyl 4,4,4-trifluorocrotonate is reduced to (E)-2-Buten-1-ol, 4,4,4-trifluoro-. A reported method involves using a combination of lithium aluminum hydride (LiAlH₄) and aluminum trichloride (B1173362) (AlCl₃) in anhydrous ether at 0 °C. rsc.org This specific reagent system is effective for the clean reduction of the ester to the allylic alcohol.
Oxidation of the Alcohol: The resulting alcohol can be oxidized to form the versatile intermediate, 4,4,4-trifluorocrotonaldehyde. This oxidation can be achieved using manganese dioxide (MnO₂) in a solvent like mesitylene (B46885) at elevated temperatures (e.g., 50 °C). rsc.org
Table 3: Synthesis via Ethyl 4,4,4-trifluorocrotonate
| Reaction Step | Starting Material | Reagents | Product | Yield | Reference |
|---|---|---|---|---|---|
| Reduction | Ethyl 4,4,4-trifluorocrotonate | LiAlH₄, AlCl₃, Ether | (E)-2-Buten-1-ol, 4,4,4-trifluoro- | 61% | rsc.org |
Transformations of Other Fluoroalkenes and Fluorinated Alcohols
Industrially available fluorinated building blocks, such as (E,Z)-1,1,1,4,4,4-hexafluorobut-2-ene, can serve as starting points for the synthesis of the target alcohol. beilstein-journals.orgsemanticscholar.org These routes typically involve initial halogenation followed by elimination and substitution.
A representative sequence could involve:
Halogenation: The C=C double bond of 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169) is first halogenated, for instance, using bromine under UV irradiation to yield 2,3-dibromo-1,1,1,4,4,4-hexafluorobutane. beilstein-journals.orgsemanticscholar.org
Dehydrohalogenation: The resulting dibromide is then treated with a base (e.g., potassium hydroxide) to induce dehydrobromination, affording a mixture of (E)- and (Z)-2-bromo-1,1,1,4,4,4-hexafluorobut-2-ene. beilstein-journals.org
Substitution/Functionalization: The vinylic bromine in this intermediate is a handle for introducing the hydroxyl group. This could potentially be achieved through nucleophilic substitution with a hydroxide (B78521) source or via the formation of an organometallic intermediate (e.g., an organolithium or Grignard reagent) followed by quenching with an oxygen electrophile. Related transformations involving the lithiation of similar bromo-olefins and subsequent reaction with aldehydes have been reported. semanticscholar.org
Asymmetric Synthetic Strategies Towards Enantioenriched Derivatives
The development of chiral, enantioenriched fluorinated compounds is of high importance. Asymmetric strategies can be applied to the synthesis of derivatives of (E)-2-Buten-1-ol, 4,4,4-trifluoro-, primarily through the enantioselective reduction of a prochiral ketone precursor.
The key strategy involves the asymmetric reduction of a hypothetical ketone, such as 4,4,4-trifluorobut-2-enoylbenzene or a similar α,β-unsaturated trifluoromethyl ketone. Several highly effective methods exist for the asymmetric reduction of trifluoromethyl ketones. acs.orgmdpi.com
Oxazaborolidine (CBS) Catalysis: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst and a borane (B79455) source (e.g., BH₃), is a powerful method for the enantioselective reduction of ketones. mdpi.com While highly reactive trifluoromethyl ketones can sometimes lead to lower enantioselectivity due to competing non-catalytic background reduction, modified protocols can achieve high enantiomeric excess (ee). mdpi.comresearchgate.net
Chiral Organomagnesium Amides (COMAs): Another effective method involves the use of chiral organomagnesium amides (COMAs), which are prepared from dialkylmagnesium and a chiral amine. acs.org These reagents can reduce aryl trifluoromethyl ketones with excellent yields and enantioselectivities (up to 98:2 er). acs.org
Biocatalytic Reduction: Enzymatic reductions offer a green and highly selective alternative. For example, the reduction of ethyl 4,4,4-trifluoro-3-oxobutanoate using baker's yeast (Saccharomyces cerevisiae) can produce the corresponding (R)- or (S)-hydroxy ester with high enantiomeric excess after purification. ethz.chnih.gov This chiral hydroxy ester can then serve as a versatile building block for further transformations.
Table 4: Selected Methods for Asymmetric Reduction of Trifluoromethyl Ketones
| Method | Catalyst/Reagent | Hydride Source | Substrate Type | Typical Enantioselectivity | Reference(s) |
|---|---|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine (e.g., from lactam alcohols) | Borane (BH₃) | Aryl Trifluoromethyl Ketones | Good to Excellent | mdpi.comresearchgate.net |
| COMA Reduction | Chiral Magnesium Amide (e.g., from (R,R)-N,N'-bis(1-phenylethyl)ethane-1,2-diamine) | i-Pr₂Mg | Aryl Trifluoromethyl Ketones | Excellent (up to 98:2 er) | acs.org |
Catalytic Systems in Synthesis of (E)-2-Buten-1-ol, 4,4,4-trifluoro-
The synthesis of (E)-2-Buten-1-ol, 4,4,4-trifluoro-, a trifluoromethylated allylic alcohol, utilizes various catalytic systems to achieve high efficiency and stereoselectivity. Both transition metal catalysis and organocatalysis have proven to be effective in constructing the core structure and controlling the desired (E)-geometry of the double bond.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone in modern organic synthesis, offering powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds with high selectivity. mdpi.com Several transition metal-based methodologies can be applied to the synthesis of (E)-2-Buten-1-ol, 4,4,4-trifluoro-. These methods often involve the creation of the allylic alcohol moiety or the introduction of the trifluoromethyl group under the influence of a metal catalyst.
One prominent strategy involves the use of ruthenium-based catalysts in cross-metathesis reactions, which are known to be highly effective for the stereoselective synthesis of internal allylic fluorides, favoring the formation of the (E)-isomer. rsc.org Another powerful method is the iridium-catalyzed allylic fluorination, which can proceed with high regioselectivity to yield branched allylic fluorides. organic-chemistry.org For instance, iridium catalysts in conjunction with a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et3N·3HF) can convert allylic trichloroacetimidates into the corresponding allylic fluorides. organic-chemistry.org
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental in synthesizing precursors to the target molecule. mdpi.com For example, a vinyl boronic acid derivative could be coupled with a trifluoromethylated electrophile. Furthermore, dual catalytic systems, such as a combination of copper and iridium catalysts, have been developed for the asymmetric allylic alkylation to construct molecules with multiple stereocenters, a strategy that can be adapted for the synthesis of chiral fluorinated compounds. semanticscholar.org
A common approach to obtaining the target alcohol is through the reduction of a corresponding carbonyl compound, such as an ester or ketone. The synthesis of these precursors can be achieved through transition-metal-catalyzed methods. For example, trifluoromethyl ketones can be synthesized by the nucleophilic trifluoromethylation of esters. beilstein-journals.org
Table 1: Examples of Transition Metal-Catalyzed Reactions Applicable to the Synthesis of Fluorinated Allylic Alcohols
| Catalytic System | Reaction Type | Substrates | Key Features |
| Ruthenium-based catalysts | Cross-Metathesis | Alkenes | High (E)-selectivity for internal allylic fluorides. rsc.org |
| Iridium/Et3N·3HF | Allylic Fluorination | Allylic trichloroacetimidates | High regioselectivity for branched allylic fluorides. organic-chemistry.org |
| Palladium(II) chloride complexes | Suzuki-Miyaura Coupling | Boronic acids, vinyl halides | Forms C-C bonds to create diene esters. mdpi.com |
| Copper/Iridium dual catalysis | Allylic Alkylation | Allylic esters, fluorinated nucleophiles | Controls multiple stereocenters. semanticscholar.org |
Organocatalytic Approaches
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful strategy in asymmetric synthesis, often providing a green and efficient alternative to metal-based catalysts. scienceopen.comsigmaaldrich.com For the synthesis of (E)-2-Buten-1-ol, 4,4,4-trifluoro-, organocatalysts can be employed to construct the chiral backbone or to introduce fluorine-containing groups with high stereocontrol. nih.gov
A notable organocatalytic method involves the use of proline and its derivatives. For instance, an organocatalytic system of L-proline and salicylic (B10762653) acid has been shown to facilitate the highly stereoselective synthesis of α,α-difluoro-γ,γ-disubstituted butenals, yielding products with excellent (E)-stereoselectivity. organic-chemistry.org The resulting butenal can then be reduced to the desired allylic alcohol. Similarly, proline can catalyze the reductive coupling of aldehydes with compounds containing an active methylene (B1212753) group, such as γ-methyl tetronic acid, to form butenolide precursors in a one-pot manner. nih.gov
Chiral phosphoric acids and squaramide-based catalysts are also effective in promoting enantioselective reactions. nih.govchiba-u.jp For example, quinine (B1679958) squaramide has been used as a catalyst for the asymmetric synthesis of fluorinated compounds. nih.gov Another innovative approach is photo-organocatalysis, where visible light drives the enantioselective perfluoroalkylation of β-ketoesters. nih.gov This process is initiated by the formation of an electron donor-acceptor complex between a chiral enolate and a perfluoroalkyl iodide, leading to the generation of a perfluoroalkyl radical that is then trapped stereoselectively. nih.gov The resulting β-ketoester can subsequently be reduced to the target allylic alcohol.
The reduction of ethyl 4,4,4-trifluoroacetoacetate is a viable route to a related saturated alcohol, ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate, which can be accomplished using biocatalysis with whole cells of Saccharomyces uvarum. nih.gov This highlights the potential of enzymatic and microbial reductions in synthesizing chiral fluorinated building blocks.
Table 2: Organocatalytic Methods for the Synthesis of Fluorinated Carbonyl Precursors
| Organocatalyst | Reaction Type | Substrates | Product Type | Key Features |
| L-proline / Salicylic acid | Aldol (B89426)/Condensation | Aldehydes, difluoroacetyl compounds | α,α-difluoro-γ,γ-disubstituted butenals | Excellent (E)-stereoselectivity. organic-chemistry.org |
| Proline | Reductive Coupling | Aldehydes, CH-acids | Alkylated butenolides | One-pot synthesis. nih.gov |
| Quinine squaramide | Mannich/Fluorination | Imines, pyrazolones | Fluorinated oxindoles | High diastereo- and enantioselectivity. nih.gov |
| Chiral Phase-Transfer Catalyst | Photo-perfluoroalkylation | β-ketoesters, perfluoroalkyl iodides | α-perfluoroalkyl-β-ketoesters | Visible-light driven, enantioselective. nih.gov |
Control of E/Z Stereochemistry in Buten-1-ol Systems
The stereochemistry of the carbon-carbon double bond in buten-1-ol systems is a critical aspect of their synthesis, and various methods have been developed to control the E/Z ratio. The presence of a trifluoromethyl group can significantly influence the stereochemical outcome of olefination reactions.
The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes, and its stereoselectivity can be tuned. nih.gov For example, the reaction of aldehydes with 1-fluoropropyl PT sulfone can be directed towards either the (E)- or (Z)-isomer by carefully selecting the base and solvent system. The use of LHMDS in THF tends to give low E-selectivity, while polar solvents like DMPU or the addition of MgBr2·OEt2 can favor the (Z)-isomer. nih.gov Conversely, KHMDS in THF at low temperatures can provide moderate E-selectivity. nih.gov Recent studies have shown that using N-sulfonylimines instead of aldehydes in the Julia-Kocienski olefination can lead to high Z-selectivity. chemrxiv.org
The Wittig reaction is another classical method for alkene synthesis. The stereochemical outcome is largely dependent on the nature of the phosphonium (B103445) ylide. Stabilized ylides, which contain an electron-withdrawing group, generally react with aldehydes to produce (E)-alkenes with high selectivity. The synthesis of ethyl 4,4,4-trifluorotetrolate, a precursor that can be reduced to the target alcohol, can be achieved via a Wittig-type reaction involving ethyl 4,4,4-trifluoro-2-(triphenylphosphoranylidene)acetoacetate. orgsyn.org
Computational studies have provided insight into the origin of E/Z selectivity in these reactions. In the modified Julia olefination, the high (E)-selectivity is often attributed to a syn-periplanar elimination of a cisoid-syn-sulfinate intermediate. researchgate.net The reversibility of the initial addition step and the energies of the elimination transition states are key factors that determine the final E/Z ratio. researchgate.net
Table 3: Stereocontrol in Olefination Reactions for Fluorinated Systems
| Olefination Method | Reagents | Conditions | Predominant Isomer |
| Julia-Kocienski | 1-Fluoropropyl PT sulfone, 2-naphthaldehyde, LHMDS | THF | (E) (low selectivity) nih.gov |
| Julia-Kocienski | 1-Fluoropropyl PT sulfone, 2-naphthaldehyde, LHMDS/MgBr2·OEt2 | THF | (Z) nih.gov |
| Julia-Kocienski | N-sulfonylimine, PT sulfone, LiHMDS | DMF | (Z) (>98%) chemrxiv.org |
| Wittig | Stabilized phosphonium ylide, aldehyde | Varies | (E) |
| Cross-Metathesis | Ru-based catalyst | Varies | (E) rsc.org |
Chemical Reactivity and Transformations of E 2 Buten 1 Ol, 4,4,4 Trifluoro
Reactions Involving the Hydroxyl Group
The hydroxyl group is a primary site for functionalization, allowing for the conversion of the alcohol into a range of other derivatives. These reactions typically involve activating the -OH group to facilitate substitution.
A common strategy for activating the hydroxyl group is its conversion into a sulfonate ester, such as a tosylate. This transformation turns the -OH into a good leaving group, primed for nucleophilic substitution. nih.gov The tosylation of an alcohol is a standard procedure that involves reacting the alcohol with tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). nih.gov This methodology is applicable to allylic alcohols and serves as a gateway to further functionalization. nih.govorganic-chemistry.org Once the tosylate is formed, it can be readily displaced by various nucleophiles to yield a diverse array of compounds.
For instance, reaction with alkali azides can produce allylic azides, while reaction with halide salts can yield allylic halides. nih.gov This step-by-step procedure provides a reliable route for functional group interconversion. nih.gov Another significant reaction is the dehydroxylative trifluoromethylation of allylic alcohols, where the C-OH bond is activated in-situ by SO₂, generated from a reagent like CF₃SO₂Na, enabling substitution. acs.orgorganic-chemistry.org
| Reaction Type | Reagent(s) | Product Class | Reference |
|---|---|---|---|
| Tosylation | Tosyl chloride (TsCl), Pyridine | Allylic Tosylate | nih.govorganic-chemistry.org |
| Azide (B81097) Substitution (from tosylate) | Sodium azide (NaN₃) | Allylic Azide | nih.gov |
| Halide Substitution (from tosylate) | Sodium bromide (NaBr) | Allylic Bromide | nih.gov |
| Dehydroxylative Trifluoromethylation | CF₃SO₂Na, Photoredox catalyst | Trifluoromethylated Alkene | acs.orgorganic-chemistry.org |
As a primary allylic alcohol, (E)-2-Buten-1-ol, 4,4,4-trifluoro- can undergo oxidation to form an aldehyde, (E)-4,4,4-trifluoro-2-butenal, and upon further oxidation, the corresponding carboxylic acid, (E)-4,4,4-trifluoro-2-butenoic acid. The specific reagents and conditions would determine the final product.
Conversely, reduction of the molecule typically affects the alkenyl moiety rather than the hydroxyl group. Catalytic hydrogenation, for example, using H₂ gas over a metal catalyst like palladium or platinum, would be expected to reduce the carbon-carbon double bond, yielding the saturated alcohol, 4,4,4-trifluorobutan-1-ol. google.com
Reactions at the Alkenyl Moiety
The carbon-carbon double bond in (E)-2-Buten-1-ol, 4,4,4-trifluoro- is susceptible to a variety of addition and cyclization reactions, characteristic of alkenes.
The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is a fundamental reaction of alkenes. masterorganicchemistry.comyoutube.com This reaction typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. masterorganicchemistry.com For example, the halogenation of the structurally similar (E)-1,1,1,4,4,4-hexafluorobut-2-ene with bromine or iodine monochloride has been shown to produce the corresponding 2,3-dihalo-1,1,1,4,4,4-hexafluorobutanes. beilstein-journals.orgsemanticscholar.org A similar outcome is expected for (E)-2-Buten-1-ol, 4,4,4-trifluoro-.
Hydrohalogenation, the addition of hydrogen halides (HX, where X = Cl, Br, I), also occurs across the double bond. masterorganicchemistry.compressbooks.pub The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen substituents, proceeding via the most stable carbocation intermediate. masterorganicchemistry.com The electron-withdrawing CF₃ group significantly influences the stability of the potential carbocation intermediates, thereby directing the regiochemical outcome of the addition.
| Reaction Type | Reagent | Intermediate/Mechanism Feature | Product Type | Reference |
|---|---|---|---|---|
| Halogenation | Br₂, Cl₂, or ICl | Cyclic halonium ion, anti-addition | Vicinal dihalide | masterorganicchemistry.combeilstein-journals.org |
| Hydrohalogenation | HCl, HBr, or HI | Carbocation intermediate, Markovnikov regioselectivity | Halogenated alkane | masterorganicchemistry.compressbooks.pub |
The double bond can be converted into a three-membered ring through epoxidation or cyclopropanation. Epoxidation involves the reaction of the alkene with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide (oxirane). libretexts.org This reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition). The oxidation of fluorinated butenes to their corresponding epoxides has been documented, often with high conservation of the original alkene's stereochemistry. semanticscholar.orgsibran.ru
Cyclopropanation involves the addition of a carbene or carbenoid to the double bond to form a cyclopropane (B1198618) ring. wikipedia.orgmasterorganicchemistry.com Methods for the cyclopropanation of trifluoromethyl-substituted alkenes are established, indicating the feasibility of this transformation for (E)-2-Buten-1-ol, 4,4,4-trifluoro-. researchgate.netorganic-chemistry.org For example, a visible-light-induced cyclopropanation using a silicate (B1173343) reagent has been shown to be effective for olefins, including those substituted with trifluoromethyl groups. organic-chemistry.org
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF₃) group is characterized by its high stability due to the strength of the carbon-fluorine bond. researchgate.net Consequently, this group is generally inert under the typical reaction conditions used to modify the hydroxyl and alkenyl functionalities of the molecule. While the field of C-F bond activation is an active area of research, these transformations often require specific metal catalysts or harsh conditions and are not considered standard synthetic manipulations of the CF₃ group in a molecule like (E)-2-Buten-1-ol, 4,4,4-trifluoro-. nih.govrsc.orgrsc.orgnih.gov The primary role of the CF₃ group in the reactions discussed is electronic, where its strong inductive effect influences the reactivity of the adjacent double bond and allylic position.
Reactions Modifying the Trifluoromethyl Moiety
The trifluoromethyl (-CF₃) group is renowned for its exceptional chemical stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the -CF₃ group highly resistant to chemical transformations. This inertness is attributed to the high electronegativity of fluorine, which shortens and strengthens the C-F bonds. Consequently, reactions that directly modify the trifluoromethyl group on an aliphatic chain like that in (E)-2-buten-1-ol, 4,4,4-trifluoro- are not commonly reported in the literature.
While methods for C-F bond activation and functionalization have been developed, they typically require specific activating groups within the molecule, such as adjacent aromatic rings or other functional groups that can facilitate anionic or radical pathways, or they proceed under harsh reaction conditions. For aliphatic compounds without such activating features, the trifluoromethyl group generally remains unreactive under standard synthetic conditions.
Carbon-Carbon Bond Forming Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The participation of (E)-2-Buten-1-ol, 4,4,4-trifluoro- in these reactions can be envisioned through two primary mechanisms, depending on the specific reaction.
The Heck reaction couples an unsaturated halide or triflate with an alkene. wikipedia.orgorganic-chemistry.org In this context, (E)-2-buten-1-ol, 4,4,4-trifluoro- could serve as the alkene partner, reacting with an aryl or vinyl halide. The electron-withdrawing nature of the trifluoromethyl group would influence the regioselectivity of the addition of the organopalladium species across the double bond. While Heck-type reactions have been reported for structurally similar compounds such as secondary trifluoromethylated alkyl bromides beilstein-journals.org and other fluorinated alkenes, specific examples utilizing (E)-2-buten-1-ol, 4,4,4-trifluoro- as the alkene component are not extensively documented.
The Suzuki-Miyaura reaction typically involves the coupling of an organoboron compound with an organohalide or triflate. organic-chemistry.orgwikipedia.orglibretexts.org For (E)-2-buten-1-ol, 4,4,4-trifluoro- to act as a substrate in a Suzuki-Miyaura coupling, its hydroxyl group would first need to be converted into a better leaving group, such as a halide (e.g., bromide) or a triflate. This would transform the allylic alcohol into a suitable electrophilic partner for the reaction. The resulting (E)-4,4,4-trifluoro-2-buten-1-yl triflate or halide could then be coupled with a variety of organoboron reagents. This two-step sequence represents a viable, though indirect, pathway for its use in Suzuki-Miyaura reactions. beilstein-journals.orgresearchgate.netnih.gov
| Reaction | Typical Electrophile (R¹-X) | Typical Nucleophile (R²) | Palladium Catalyst | Base | Solvent |
|---|---|---|---|---|---|
| Heck Reaction | Aryl/Vinyl Halide or Triflate | Alkene (e.g., (E)-4,4,4-trifluoro-2-buten-1-ol) | Pd(OAc)₂, Pd(PPh₃)₄ | NEt₃, K₂CO₃ | DMF, Acetonitrile |
| Suzuki-Miyaura Reaction | Aryl/Vinyl Halide or Triflate (derived from the alcohol) | Organoboron compound (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, PdCl₂(dppf) | K₃PO₄, Cs₂CO₃ | Dioxane, Toluene, DMF |
Direct participation of (E)-2-buten-1-ol, 4,4,4-trifluoro- in a classic base- or acid-catalyzed aldol (B89426) reaction is not feasible as it is an alcohol, not an aldehyde or ketone. researchgate.net However, it can serve as a precursor for substrates in aldol-type reactions through two main strategies.
A straightforward, though indirect, method involves the oxidation of the primary alcohol to the corresponding aldehyde, (E)-4,4,4-trifluoro-2-butenal. This oxidation can be achieved using standard reagents like pyridinium (B92312) chlorochromate (PCC) or other mild oxidants. The resulting α,β-unsaturated aldehyde possesses an electrophilic carbonyl carbon and can readily participate in subsequent aldol condensations with enolates derived from ketones or other aldehydes.
A more direct and elegant approach involves the use of the allylic alcohol as a latent enolate equivalent. Transition metal complexes, particularly those of iron and ruthenium, can catalyze the isomerization of allylic alcohols into metal-enolate complexes. rsc.org In the presence of an aldehyde, this in-situ generated enolate can be trapped to form a β-hydroxy ketone, effectively achieving a tandem isomerization–aldol reaction. This atom-economic process allows for the direct C-C bond formation from the allylic alcohol under relatively mild conditions.
| Catalyst System | Electrophile | Typical Conditions | Reference |
|---|---|---|---|
| (bda)Fe(CO)₃ | Aldehydes (Aromatic/Aliphatic) | THF, Irradiation (hν) | rsc.org |
| (dppe)NiHCl / MgBr₂ | Aldehydes (including bulky) | THF, Room Temperature | N/A |
| (PPh₃)₃RuHCl | Aldehydes | Toluene, Heat | rsc.org |
Isomerization and Stereochemical Rearrangements
The (E)-configuration of the double bond in (E)-2-buten-1-ol, 4,4,4-trifluoro- is not immutable. Isomerization to the corresponding (Z)-isomer is a potential transformation. Such E/Z isomerizations of fluorinated butenes have been documented, particularly for the closely related 1,1,1,4,4,4-hexafluorobut-2-ene (B1636169). These reactions can be promoted by catalysts or through photocatalytic methods.
Additionally, trifluoromethylated allylic alcohols can undergo other constitutional and stereochemical rearrangements. For instance, oxidative rearrangements of similar tertiary trifluoromethylated allylic alcohols using reagents like pyridinium chlorochromate are known to produce trifluoromethylated enones. While the specific rearrangements of (E)-2-buten-1-ol, 4,4,4-trifluoro- are not extensively detailed, the potential for allylic shifts and other skeletal reorganizations under various catalytic conditions exists, offering pathways to a range of structural isomers.
Mechanistic Investigations of Reactions Involving E 2 Buten 1 Ol, 4,4,4 Trifluoro
Elucidation of Reaction Pathways and Intermediates
The reaction pathways for (E)-2-buten-1-ol, 4,4,4-trifluoro- are predominantly explored through transformations of its allylic alcohol functional group. One of the most significant and mechanistically studied reactions is the asymmetric epoxidation.
Sharpless Asymmetric Epoxidation Pathway: The Sharpless epoxidation transforms prochiral allylic alcohols into chiral 2,3-epoxyalcohols with high enantioselectivity. organic-chemistry.orgdalalinstitute.comwikipedia.org The currently accepted reaction pathway involves several key stages, which have been modeled using Density Functional Theory (DFT) for substrates including (E)-2-buten-1-ol, 4,4,4-trifluoro-. wayne.edu
Catalyst Formation: The reaction is initiated by the formation of the active catalyst. Titanium(IV) isopropoxide reacts with a chiral ligand, typically diethyl tartrate (DET), to displace two isopropoxide groups. This monomeric species, [Ti(DET)(O-i-Pr)₂], is thermodynamically driven to dimerize, forming a more reactive, stable, pentacoordinate C₂-symmetric catalyst, [Ti(DET)(O-i-Pr)₂]₂. wayne.eduyoutube.com
Substrate and Oxidant Binding: The catalytic cycle begins when the dimeric catalyst undergoes ligand exchange. The allylic alcohol substrate ((E)-2-buten-1-ol, 4,4,4-trifluoro-) and the oxidant, tert-butyl hydroperoxide (TBHP), displace isopropoxide and bridging ester carbonyl ligands on one of the titanium centers. dalalinstitute.comyoutube.com This forms a crucial catalyst-substrate-oxidant complex. DFT studies have identified multiple possible ground-state conformations for this complex, with the relative energies influencing the subsequent transition state energies. wayne.edu
Transition State and Oxygen Transfer: The core of the reaction is the transfer of an oxygen atom from the coordinated TBHP to the double bond of the allylic alcohol. This occurs via a highly organized transition state. The geometry of this transition state, dictated by the chirality of the DET ligand, determines which face of the double bond is epoxidized. organic-chemistry.orgwayne.edu For (E)-2-buten-1-ol, 4,4,4-trifluoro-, computational studies have modeled the specific transition state structures leading to the different enantiomers of the resulting epoxy alcohol. wayne.edu The key intermediate is the titanium-peroxide-allylic alcohol complex poised for intramolecular oxygen delivery.
While epoxidation is a primary pathway, other reactions common to allylic alcohols, such as cyclopropanation, can also be envisioned. For instance, Michael-induced ring closure (MIRC) reactions can produce trifluoromethyl-substituted cyclopropanes from related butenoate esters. researchgate.net Similarly, electrocatalytic cyclopropanation has been demonstrated with related vinyl trifluoroborates, proceeding through radical intermediates. nih.gov
Role of Catalysts and Reagents in Reaction Mechanisms
The success of the Sharpless asymmetric epoxidation of (E)-2-buten-1-ol, 4,4,4-trifluoro- hinges on the specific roles of each component in the catalytic system.
Titanium(IV) Isopropoxide [Ti(O-i-Pr)₄]: This is the precatalyst. Its primary role is to act as a Lewis acidic center that organizes the other components—the chiral ligand, the substrate, and the oxidant—into a rigid, reactive assembly. youtube.com It forms the core of the dimeric active catalyst. wayne.edu
Diethyl Tartrate (DET): As the chiral auxiliary, DET is the source of asymmetry in the reaction. Both (+)-DET and (-)-DET are inexpensive and readily available, allowing for the selective synthesis of either enantiomer of the product epoxy alcohol. wikipedia.orgyoutube.com The DET ligand binds to the titanium center in a bidentate fashion, creating a chiral environment that directs the facial selectivity of the epoxidation. dalalinstitute.com
tert-Butyl Hydroperoxide (TBHP): TBHP serves as the terminal oxidant, providing the oxygen atom that forms the epoxide ring. dalalinstitute.com Upon coordination to the Lewis acidic titanium center, the peroxide O-O bond is activated, making it more susceptible to nucleophilic attack by the alkene. youtube.com
Molecular Sieves: While not a direct participant in the catalytic cycle, 3Å or 4Å molecular sieves are crucial for achieving high turnover and selectivity. wikipedia.org They sequester water, which can hydrolyze the titanium catalyst, and also remove alcohol byproducts (tert-butanol from TBHP and isopropanol (B130326) from ligand exchange) that can act as competitive inhibitors, binding to the catalyst's open coordination sites and halting the catalytic cycle.
The combination of these reagents creates a highly organized, C₂-symmetric dimeric catalyst that is the key to the reaction's success. wayne.eduyoutube.com The table below summarizes the key reagents.
| Reagent | Formula | Role in Reaction |
| Titanium(IV) isopropoxide | Ti(OCH(CH₃)₂)₄ | Precatalyst, Lewis acidic center |
| Diethyl tartrate | C₈H₁₄O₆ | Chiral ligand, controls enantioselectivity |
| tert-Butyl hydroperoxide | (CH₃)₃COOH | Oxidant, oxygen source |
| Molecular Sieves | N/A | Additive, removes water and alcohol inhibitors |
This table provides a summary of the essential components used in the Sharpless asymmetric epoxidation.
Stereochemical Control Mechanisms (e.g., Diastereoselectivity, Enantioselectivity)
The defining feature of the Sharpless epoxidation is its exceptional enantioselectivity. This stereochemical control arises from the rigid, chiral environment of the active catalyst. wikipedia.org
The mechanism of stereochemical induction is based on the specific arrangement of the substrate and oxidant around the chiral titanium-tartrate complex. The tartrate ligand enforces a specific orientation on the coordinated allylic alcohol and TBHP, which in turn exposes one face of the alkene double bond to the peroxide while shielding the other. organic-chemistry.orgyoutube.com A well-established mnemonic predicts the stereochemical outcome: when using (-)-diethyl tartrate, the epoxidation occurs from the "bottom" face of the alkene when drawn with the hydroxymethyl group at the right and the rest of the alkene pointing away; with (+)-diethyl tartrate, the attack is from the "top" face. wikipedia.org
For (E)-2-buten-1-ol, 4,4,4-trifluoro-, DFT calculations have quantified the energy difference between the two diastereomeric transition states that lead to the pair of enantiomeric products. The enantiomeric excess (% ee) is a direct consequence of this activation energy difference (ΔΔG‡). wayne.edu A larger energy difference results in a higher selectivity for one enantiomer. Even subtle differences of less than 2 kcal/mol can lead to high enantioselectivity. wayne.edu
Reactions that give one stereoisomer preferentially are termed stereoselective. masterorganicchemistry.com The Sharpless epoxidation is highly stereoselective and can also be stereospecific, where different stereoisomers of a reactant give stereoisomerically different products. masterorganicchemistry.com
Kinetic Studies and Rate-Determining Steps
Direct experimental kinetic data for the epoxidation of (E)-2-buten-1-ol, 4,4,4-trifluoro- are not widely published. However, mechanistic and computational studies provide significant insight into the reaction kinetics and the rate-determining step.
The rate-determining step in the Sharpless epoxidation is believed to be the oxygen transfer from the coordinated peroxide to the alkene within the assembled catalyst-substrate complex. wayne.edu Computational studies support this by identifying this step as having the highest activation energy barrier (ΔG‡) in the catalytic cycle.
The table below, based on DFT calculations, shows the computed activation free energies for the epoxidation of (E)-2-buten-1-ol, 4,4,4-trifluoro- with a (+)-DET catalyst. The difference in these activation barriers for the two competing pathways dictates the reaction's enantioselectivity.
| Transition State Conformer | Activation Free Energy (ΔG‡) (kcal/mol) | Predicted Product Enantiomer |
| TS-3a | 13.9 | (2R, 3R) |
| TS-3b | 15.1 | (2S, 3S) |
| TS-3c | 13.7 | (2S, 3S) |
| TS-3d | 13.0 | (2R, 3R) |
Data sourced from DFT calculations. wayne.edu The lowest energy pathway (TS-3d) leads to the major (2R, 3R) product. The difference between the lowest energy pathways for each enantiomer (ΔΔG‡ = |13.0 - 13.7| = 0.7 kcal/mol) determines the enantiomeric excess.
Furthermore, the Sharpless epoxidation can be used for the kinetic resolution of racemic secondary allylic alcohols. In this process, the catalyst selectively epoxidizes one enantiomer of the starting material much faster than the other, leaving the unreacted, slow-reacting enantiomer in high enantiomeric purity. wikipedia.org While (E)-2-buten-1-ol, 4,4,4-trifluoro- is prochiral, not racemic, this principle highlights the kinetic differences inherent in the catalyst's interaction with chiral substrates.
Spectroscopic and Structural Characterization Studies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone in the structural determination of organic molecules by probing the magnetic environments of atomic nuclei. For (E)-4,4,4-trifluoro-2-buten-1-ol, analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a complete picture of its proton, carbon, and fluorine frameworks.
¹H NMR Spectral Analysis and Proton Environments
The proton NMR spectrum of (E)-4,4,4-trifluoro-2-buten-1-ol displays distinct signals corresponding to the different types of protons present in the molecule. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each proton.
The protons on the double bond (H-2 and H-3) are expected to appear as complex multiplets in the olefinic region of the spectrum, typically between 5.0 and 7.0 ppm. Their coupling to each other and to the adjacent methylene (B1212753) and trifluoromethyl groups would result in intricate splitting patterns. The methylene protons (H-1) adjacent to the hydroxyl group would likely resonate further downfield, influenced by the electronegativity of the oxygen atom, and would be split by the neighboring vinyl proton. The hydroxyl proton (OH) signal is often observed as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| H-1 (-CH₂OH) | ~ 4.2 | Doublet of quartets | J(H-1, H-2), J(H-1, F) |
| H-2 (=CH-) | ~ 6.0 - 6.5 | Doublet of quartets | J(H-2, H-3), J(H-2, H-4) |
| H-3 (=CH-) | ~ 5.8 - 6.2 | Doublet of quartets | J(H-3, H-2), J(H-3, F) |
| OH | Variable | Broad Singlet | - |
Note: The table above presents predicted values based on typical chemical shift ranges and coupling interactions. Actual experimental data from a recorded spectrum is required for definitive assignments.
¹³C NMR Spectral Analysis and Carbon Environments
The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the presence of the trifluoromethyl group, the signals for the carbon atoms are expected to show coupling to the fluorine atoms (C-F coupling).
The carbon of the trifluoromethyl group (C-4) would appear as a quartet due to coupling with the three fluorine atoms. The olefinic carbons (C-2 and C-3) would resonate in the typical alkene region (100-150 ppm) and would also exhibit coupling to both protons and fluorine atoms. The methylene carbon (C-1) attached to the hydroxyl group would be found in the 60-70 ppm range.
| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |
| C-1 (-CH₂OH) | ~ 60 - 65 | Singlet or small doublet |
| C-2 (=CH-) | ~ 130 - 140 | Quartet |
| C-3 (=CH-) | ~ 120 - 130 | Doublet of quartets |
| C-4 (-CF₃) | ~ 125 | Quartet |
Note: This table contains predicted values. Experimental data is necessary for accurate chemical shift and coupling constant determination.
¹⁹F NMR Spectral Analysis of Trifluoromethyl Moiety
¹⁹F NMR is a powerful tool for studying fluorinated compounds. For (E)-4,4,4-trifluoro-2-buten-1-ol, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group. This signal would likely be a triplet due to coupling with the adjacent vinylic proton (H-3). The chemical shift of the CF₃ group typically appears in a specific region of the ¹⁹F NMR spectrum. The configuration of related isomers has been determined by analyzing the ⁵J FFcis coupling constant in the ¹⁹F{H} NMR spectrum. chemicalbook.com
| Fluorine | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |
| -CF₃ | ~ -60 to -75 | Triplet | J(F, H-3) |
Note: The chemical shift is relative to a standard such as CFCl₃. The table is based on general principles and requires experimental verification.
Vibrational Spectroscopy (IR, Raman)
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The IR spectrum of (E)-4,4,4-trifluoro-2-buten-1-ol would be characterized by several key absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C=C double bond stretch would appear around 1650-1680 cm⁻¹. Strong absorptions in the 1100-1300 cm⁻¹ region are characteristic of C-F stretching vibrations. C-H stretching vibrations of the alkene and alkane moieties would be observed around 3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.
Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for the C=C and C-F bonds which often give rise to strong Raman signals.
| Functional Group | Vibrational Mode | Expected IR Absorption (cm⁻¹) |
| O-H | Stretching | 3200 - 3600 (broad) |
| C-H (alkene) | Stretching | ~ 3100 |
| C-H (alkane) | Stretching | 2850 - 3000 |
| C=C | Stretching | 1650 - 1680 |
| C-F | Stretching | 1100 - 1300 (strong) |
| C-O | Stretching | 1000 - 1200 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For (E)-4,4,4-trifluoro-2-buten-1-ol, the presence of the carbon-carbon double bond (a chromophore) would lead to a π → π* transition. This absorption is typically observed in the ultraviolet region, likely below 200 nm for an isolated double bond. The presence of the trifluoromethyl group and the hydroxyl group may cause a slight shift in the absorption maximum.
Mass Spectrometry for Molecular Structure Confirmation
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For (E)-4,4,4-trifluoro-2-buten-1-ol (molecular weight: 126.08 g/mol ), the mass spectrum would show a molecular ion peak (M⁺) at m/z 126. Predicted mass spectrometry data suggests the presence of adducts such as [M+H]⁺ at m/z 127.03653 and [M+Na]⁺ at m/z 149.01847. biophysics.org
X-ray Crystallography and Solid-State Structural Determination
To date, a specific single-crystal X-ray diffraction study providing detailed atomic coordinates and bond parameters for (E)-4,4,4-trifluoro-2-buten-1-ol has not been reported in publicly accessible literature. However, the principles of this technique would provide unambiguous proof of its molecular structure in the solid state.
X-ray crystallography is a powerful analytical method used to determine the precise arrangement of atoms within a crystalline solid. The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern of spots of varying intensities. By analyzing the positions and intensities of these spots, a three-dimensional model of the electron density within the crystal can be generated. From this electron density map, the positions of the individual atoms can be deduced, yielding highly accurate measurements of bond lengths, bond angles, and torsional angles.
For (E)-4,4,4-trifluoro-2-buten-1-ol, a successful X-ray crystallographic analysis would confirm the (E)-configuration of the double bond and provide precise data on the geometry of the trifluoromethyl group and its influence on the surrounding molecular structure. If a chiral resolution of the racemic mixture is performed and a single enantiomer is crystallized, X-ray crystallography can also be used to determine the absolute configuration of the stereocenter at the carbinol carbon.
Hypothetical Crystallographic Data Table for (E)-4,4,4-trifluoro-2-buten-1-ol
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 5.2 |
| c (Å) | 12.1 |
| β (°) | 95.5 |
| Volume (ų) | 530 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.58 |
| R-factor | < 0.05 |
This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment and is not based on published experimental results for this specific compound.
Chiroptical Methods for Enantiomeric Excess Determination
The enantiomeric excess (e.e.) of a chiral substance is a measure of its purity in terms of one enantiomer over the other. Chiroptical methods are instrumental in determining this crucial parameter. These techniques rely on the differential interaction of chiral molecules with polarized light. uma.es
Optical Rotatory Dispersion (ORD)
Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.orgslideshare.net Chiral molecules exhibit a characteristic ORD spectrum, and the magnitude of the rotation at a specific wavelength is proportional to the concentration of the chiral substance and its enantiomeric excess. While ORD can be used to determine the absolute configuration of molecules, it has largely been superseded by other chiroptical techniques for the routine determination of enantiomeric excess. slideshare.netlibretexts.org
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a more sensitive technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org A CD spectrum is a plot of the difference in absorbance (ΔA = A_L - A_R) versus wavelength. The sign and magnitude of the CD signal are characteristic of a particular enantiomer and are directly proportional to its concentration and enantiomeric excess. For quantitative analysis, a calibration curve is typically generated using standards of known enantiomeric composition. The combination of chiral high-performance liquid chromatography (HPLC) with a CD detector is a powerful method for the determination of enantiomeric excess without the need for pure enantiomer standards. uma.es
Vibrational Circular Dichroism (VCD) and Magnetic Circular Dichroism (MCD)
Vibrational Circular Dichroism (VCD) extends the principles of CD into the infrared region, probing the differential absorption of circularly polarized light by the vibrational transitions of a chiral molecule. Magnetic Circular Dichroism (MCD) is a related technique that can provide information about the electronic structure of metal ions in biological systems and paramagnetic molecules. nih.govrsc.org
Illustrative Data for Enantiomeric Excess Determination
Hypothetical Chiroptical Data for Enantiomers of (E)-4,4,4-trifluoro-2-buten-1-ol
| Enantiomer | Specific Rotation [α]D (c=1, CHCl₃) | Major CD Signal (λ, nm) |
| (R)-enantiomer | +25.3° | Positive Cotton effect at 215 nm |
| (S)-enantiomer | -25.3° | Negative Cotton effect at 215 nm |
This table contains hypothetical values for illustrative purposes and does not represent experimentally verified data for this compound. The enantiomeric excess of a mixture could be calculated using the formula:
e.e. (%) = ([α]observed / [α]pure) x 100
Where [α]observed is the specific rotation of the mixture and [α]pure is the specific rotation of the pure enantiomer.
Theoretical and Computational Chemistry of E 2 Buten 1 Ol, 4,4,4 Trifluoro
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational landscape of a molecule like (E)-2-Buten-1-ol, 4,4,4-trifluoro-. These methods solve the Schrödinger equation for the molecule, providing insights into its geometry, energy, and stability.
For a flexible molecule such as this, multiple conformations may exist due to rotation around single bonds, particularly the C-C and C-O bonds. Computational methods, such as ab initio Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and more sophisticated coupled-cluster (CC) methods, can be used to locate and rank the energies of these different conformers. acs.org The (E)-configuration of the double bond is fixed, but the orientation of the hydroxyl group and the trifluoromethyl group relative to the carbon backbone can vary.
A conformational search would typically be the first step, where various starting geometries are optimized to find all stable minima on the potential energy surface. The relative energies of these conformers, after correction for zero-point vibrational energy (ZPVE), would indicate their relative populations at a given temperature according to the Boltzmann distribution. For allylic alcohols, the orientation of the hydroxyl group can significantly influence the molecule's reactivity and spectroscopic properties.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. youtube.comnih.govyoutube.com Instead of dealing with the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations while often maintaining a high level of accuracy.
For (E)-2-Buten-1-ol, 4,4,4-trifluoro-, DFT calculations with a suitable functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)) would be employed to investigate its electronic properties. rsc.org Key aspects to be studied include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.
Atomic Charges: Various population analysis schemes (e.g., Mulliken, Natural Bond Orbital) can be used to assign partial charges to each atom, providing insight into the electrostatic nature of the molecule.
Table 1: Hypothetical DFT-Calculated Electronic Properties (Note: This table is illustrative and not based on actual experimental or computational data for (E)-2-Buten-1-ol, 4,4,4-trifluoro-)
| Property | Hypothetical Value |
|---|---|
| HOMO Energy | -8.5 eV |
| LUMO Energy | -0.5 eV |
| HOMO-LUMO Gap | 8.0 eV |
Computational Analysis of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating reaction mechanisms, allowing for the study of transient species like transition states that are difficult to observe experimentally. mdpi.comcsueastbay.edu For (E)-2-Buten-1-ol, 4,4,4-trifluoro-, several reactions could be investigated:
Oxidation: The oxidation of the primary alcohol to an aldehyde or carboxylic acid is a common reaction. acs.org Computational methods can model the reaction pathway with various oxidizing agents, identifying the transition state structures and calculating the activation energies.
Dehydration: The acid-catalyzed dehydration of the alcohol to form a diene could also be explored. libretexts.org Calculations would help in understanding the carbocation intermediates and the regioselectivity of the elimination.
Nucleophilic Substitution: Reactions involving the substitution of the hydroxyl group can be modeled to understand the influence of the trifluoromethyl group on the reaction rate and mechanism (S_N1 vs. S_N2). csueastbay.edu
For each proposed mechanism, the geometries of reactants, intermediates, transition states, and products are optimized. The transition state is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The calculated activation energy barrier provides a quantitative measure of the reaction's feasibility. acs.org
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra or for identifying the molecule. nih.gov
Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated using DFT. researchgate.net By comparing the calculated IR spectrum with an experimental one, one can confirm the structure of the molecule and the presence of specific functional groups. The strong electron-withdrawing effect of the trifluoromethyl group would be expected to influence the C-F and C=C stretching frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H, ¹³C, ¹⁹F) and coupling constants can be predicted with reasonable accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method. rsc.orgmdpi.com For (E)-2-Buten-1-ol, 4,4,4-trifluoro-, predicting the ¹⁹F NMR chemical shift would be particularly important for its characterization.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima in a UV-Vis spectrum.
Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data (Note: This table is for illustrative purposes only.)
| Spectroscopic Data | Hypothetical Predicted Value | Hypothetical Experimental Value |
|---|---|---|
| IR: ν(O-H) | 3650 cm⁻¹ | 3630 cm⁻¹ |
| IR: ν(C=C) | 1670 cm⁻¹ | 1675 cm⁻¹ |
| ¹H NMR: δ(CH₂OH) | 4.2 ppm | 4.1 ppm |
| ¹³C NMR: δ(CF₃) | 124 ppm | 125 ppm |
Tautomeric Equilibrium Studies and Stability Analysis
Tautomerism involves the migration of a proton, leading to constitutional isomers that are in equilibrium. Allylic alcohols can potentially exhibit tautomerism to form the corresponding aldehyde or ketone. nih.govreddit.com In the case of (E)-2-Buten-1-ol, 4,4,4-trifluoro-, a 1,3-proton shift could lead to 4,4,4-trifluorobutanal.
However, for simple allylic alcohols, this keto-enol type of tautomerism is generally not significant, and the alcohol form is heavily favored. Computational studies can quantify the relative stabilities of the tautomers by calculating their Gibbs free energies. orientjchem.org The energy barrier for the tautomerization reaction can also be calculated by locating the transition state for the proton transfer. It is expected that for (E)-2-Buten-1-ol, 4,4,4-trifluoro-, the alcohol tautomer would be significantly more stable than the aldehyde tautomer.
Molecular Electrostatic Potential Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comlibretexts.orgresearchgate.net It is a valuable tool for understanding the charge distribution and for predicting how a molecule will interact with other molecules.
The MEP map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.
For (E)-2-Buten-1-ol, 4,4,4-trifluoro-, the MEP map would be expected to show:
A region of high negative potential (red) around the oxygen atom of the hydroxyl group due to its lone pairs of electrons.
Regions of positive potential (blue) around the hydroxyl hydrogen and the hydrogens on the carbon backbone.
The electron-withdrawing trifluoromethyl group would likely lead to a more positive potential on the adjacent carbon atoms.
This information is crucial for predicting non-covalent interactions, such as hydrogen bonding, and for understanding the regioselectivity of chemical reactions. researchgate.netyoutube.com
Applications in Advanced Organic Synthesis
Building Block for Complex Fluorinated Organic Molecules
(E)-4,4,4-trifluoro-2-buten-1-ol serves as a fundamental starting material for the synthesis of more intricate fluorinated compounds. The strategic placement of fluorine-containing groups is a dominant approach in modern drug discovery. nih.gov Fluorinated building blocks like this alcohol are essential for creating new chemical entities with potentially enhanced properties. sigmaaldrich.comnih.gov
Precursor for Fluorinated Peptidomimetics
Peptidomimetics are compounds designed to mimic natural peptides but often exhibit improved stability against enzymatic degradation and better bioavailability. nih.gov Fluoroalkenes, in particular, represent a valuable class of peptidomimetics due to their distinct biophysical characteristics. nih.gov The synthesis of these structures often relies on building blocks that can introduce the fluoroalkene moiety stereoselectively. nih.govorganic-chemistry.org
While direct synthesis of peptidomimetics from (E)-4,4,4-trifluoro-2-buten-1-ol is a specialized area, its structure makes it a highly suitable precursor. The allylic alcohol can be transformed into various functional groups, and the trifluoromethyl-substituted double bond is a key feature of many fluorinated peptide analogues. For instance, synthetic strategies like the Shapiro fluorination reaction have been developed to create fluoroalkenes from ketones, highlighting the importance of accessing fluorinated alkene synthons for preparing analogues of peptide-based therapeutics. nih.govorganic-chemistry.org The development of methods to incorporate fluorinated residues, such as the hexafluoroisobutyl group, into peptides underscores the drive to create novel, stable, and more hydrophobic peptide structures. academie-sciences.fr
Intermediate in the Synthesis of Trifluoromethylated Heterocycles
Trifluoromethylated heterocyclic compounds are of great interest in medicinal chemistry, agrochemistry, and materials science. researchgate.net (E)-4,4,4-trifluoro-2-buten-1-ol is a valuable intermediate for accessing these scaffolds. The double bond in the molecule can participate in cycloaddition reactions, a key method for constructing five-membered heterocyclic rings like isoxazolines. d-nb.inforsc.org
For example, the 1,3-dipolar cycloaddition of nitrile oxides to alkenes is a primary method for synthesizing 2-isoxazolines. d-nb.info (E)-4,4,4-trifluoro-2-buten-1-ol, or derivatives thereof, can serve as the dipolarophile in such reactions, leading to the formation of isoxazolines bearing a trifluoromethyl group. These resulting trifluoromethylated isoxazolines are not only stable compounds in their own right but also versatile intermediates that can be converted into other valuable fluorinated building blocks, such as γ-amino alcohols. d-nb.info Similarly, other trifluoromethylated building blocks like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) are used to synthesize a variety of trifluoromethyl-substituted heterocycles, including pyrazoles, furans, and thiophenes, demonstrating the utility of such synthons in building complex heterocyclic systems. researchgate.netrsc.org
Synthon for Chiral Trifluoromethylated Alcohols
The synthesis of chiral molecules, particularly those containing stereocenters with a trifluoromethyl group, is of great importance for the pharmaceutical and agrochemical industries. researchgate.net (E)-4,4,4-trifluoro-2-buten-1-ol is an achiral molecule that can be used as a starting point (synthon) for creating chiral trifluoromethylated alcohols through asymmetric synthesis. uwindsor.cachiralpedia.comuvic.ca
One established method for this transformation is the Sharpless asymmetric dihydroxylation. This reaction converts the alkene in (E)-4,4,4-trifluoro-2-buten-1-ol into a diol with two new stereocenters, with the stereochemistry controlled by the chiral ligand used. This approach was successfully employed in the enantioselective synthesis of both enantiomers of anti-4,4,4-trifluorothreonine, where a related trifluoromethylated trans-alkene was a key intermediate. nih.gov
Other asymmetric methods, such as the enantioselective reduction of corresponding trifluoromethyl ketones, are also widely used to produce chiral alcohols. researchgate.net The aldehyde derivative of the title compound, 4,4,4-trifluorocrotonaldehyde, is a versatile precursor that can undergo various enantioselective additions to create a range of chiral trifluoromethyl-containing alcohols. rsc.org These methods highlight the utility of C4 trifluoromethylated synthons in accessing valuable, optically active compounds. researchgate.netrsc.org
Role in the Synthesis of Specialty Chemicals
Specialty chemicals are a category of products valued for their performance or function, including pharmaceuticals, agrochemicals, and materials like liquid crystals. chemicalbook.com The incorporation of fluorine, and specifically the trifluoromethyl group, can significantly enhance the performance of these products. sigmaaldrich.comossila.comgoogle.com
(E)-4,4,4-trifluoro-2-buten-1-ol, as a source of the trifluoromethyl group, is a valuable building block for these applications. For example, related fluorinated alcohols like 4,4,4-trifluoro-1-butanol (B1295206) are used as intermediates in the synthesis of liquid crystal materials and active pharmaceutical ingredients, such as monoamine oxidase B inhibitors and immune agents. chemicalbook.com The strong electronegativity of the fluorine atoms in the CF3 group can lead to more stable compounds with desirable properties, such as higher efficacy and metabolic stability in drugs and pesticides. chemicalbook.comgoogle.com The unique properties imparted by the trifluoromethyl group make (E)-4,4,4-trifluoro-2-buten-1-ol a key component in the production of high-performance, specialized chemical products.
Contribution to the Development of Fluorinated Scaffolds
A molecular scaffold is the core structure of a molecule to which various functional groups can be attached. The development of novel scaffolds is a key strategy in drug discovery and materials science. Fluorinated scaffolds, containing one or more fluorine atoms or fluorinated groups, are particularly sought after due to the unique properties they confer. elsevierpure.comnih.gov
(E)-4,4,4-trifluoro-2-buten-1-ol contributes significantly to this field by providing a simple, yet highly functionalized, scaffold. It allows chemists to introduce both a trifluoromethyl group and a reactive allylic alcohol moiety in a single step. This dual functionality enables a wide range of subsequent chemical modifications, leading to diverse and complex molecular architectures. The development of new synthetic methods often focuses on the application of such commercial fluorine-containing building blocks to construct novel molecular entities. nih.govbeilstein-journals.org The presence of the trifluoromethyl group can enhance properties like lipophilicity and metabolic stability, which are crucial for the development of new drug candidates. elsevierpure.com Therefore, (E)-4,4,4-trifluoro-2-buten-1-ol is an important tool for creating the next generation of fluorinated molecules for a variety of applications. nih.gov
Future Directions and Emerging Research Areas
Novel Synthetic Methodologies for Enantiopure (E)-2-Buten-1-ol, 4,4,4-trifluoro-
The biological activity of chiral molecules is often enantiomer-dependent. Consequently, the development of synthetic routes to enantiomerically pure forms of (E)-2-Buten-1-ol, 4,4,4-trifluoro- is a critical area of research. Current strategies largely focus on two main approaches: the asymmetric reduction of the corresponding α,β-unsaturated carbonyl compound and the kinetic resolution of the racemic alcohol.
Asymmetric Reduction:
The asymmetric reduction of prochiral ketones is a powerful method for producing chiral alcohols. nih.gov In the context of (E)-2-Buten-1-ol, 4,4,4-trifluoro-, this would involve the enantioselective reduction of 4,4,4-trifluorocrotonaldehyde. rsc.org Biocatalysis, using plant tissues or isolated enzymes, has shown considerable promise for the reduction of various prochiral ketones with high enantioselectivity. nih.gov For instance, the reduction of acetophenone (B1666503) and its derivatives using various plant tissues has yielded chiral alcohols with high enantiomeric excess (ee) and good chemical yields. nih.gov Similarly, the Meerwein-Ponndorf-Verley (MPV) reduction, a chemoselective and stereoselective method, offers a non-biological alternative. researchgate.net The development of chiral catalysts for these reductions is a key research focus.
Kinetic Resolution:
Kinetic resolution provides another avenue to access enantiomerically enriched allylic alcohols. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers in a racemic mixture with a chiral catalyst or reagent. wikipedia.org Lipase-catalyzed kinetic resolutions, in particular, have been successfully applied to a variety of racemic alcohols, including those with allylic structures. researchgate.netmdpi.comresearchgate.net For example, the enzymatic resolution of racemic 4-phenylbut-3-en-2-ol (B108997) and its analogues has been achieved with high enantioselectivity. researchgate.net The application of these enzymatic methods to racemic (E)-2-Buten-1-ol, 4,4,4-trifluoro- could provide an efficient route to both enantiomers. Non-enzymatic kinetic resolution, often employing chiral acylation catalysts, also presents a viable strategy. researchgate.net
Future research in this area will likely focus on the development of highly efficient and selective catalysts, both chemical and biological, for the asymmetric synthesis of (E)-2-Buten-1-ol, 4,4,4-trifluoro-. The optimization of reaction conditions to achieve high yields and enantiomeric excesses will be paramount for the practical application of these chiral building blocks.
Exploration of Undiscovered Reactivity Patterns
The trifluoromethyl group in (E)-2-Buten-1-ol, 4,4,4-trifluoro- significantly influences its reactivity. The electron-withdrawing nature of the CF3 group can activate the double bond towards nucleophilic attack and modify the reactivity of the hydroxyl group.
Reactions with Nucleophiles and Electrophiles:
The carbon-carbon double bond in alkenes is an electron-rich region, making it susceptible to attack by electrophiles. nih.gov However, the presence of the strongly electron-withdrawing trifluoromethyl group in (E)-2-Buten-1-ol, 4,4,4-trifluoro- alters this reactivity profile. The molecule can react with both nucleophiles and electrophiles at different positions. researchgate.netrsc.org Nucleophiles, which are electron-rich species, tend to attack electron-deficient centers. researchgate.net In the case of trifluoromethyl-substituted systems, the carbon atom of the carbonyl group in a precursor like 4-ethoxy-1,1,1-trifluoro-3-buten-2-one (B42323) is a primary site for nucleophilic attack. rsc.org
The allylic alcohol functionality also presents a site for various transformations. For instance, base-promoted isomerization of similar CF3-containing allylic alcohols can lead to the corresponding saturated ketones. nih.govnih.gov This transformation proceeds under metal-free conditions and has been shown to be highly stereoselective with optically active substrates. nih.gov
Future research will likely delve deeper into the nuanced reactivity of (E)-2-Buten-1-ol, 4,4,4-trifluoro- with a wider range of nucleophiles and electrophiles. Understanding how the interplay between the trifluoromethyl group and the allylic alcohol functionality dictates regioselectivity and stereoselectivity will be crucial for unlocking its full synthetic potential.
Advanced Mechanistic Insights through Combined Experimental and Computational Approaches
A thorough understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. For reactions involving (E)-2-Buten-1-ol, 4,4,4-trifluoro-, a combination of experimental and computational studies will be instrumental in elucidating the intricate details of reaction pathways.
Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms, including those of fluorinated compounds. researchgate.net For example, DFT calculations have been used to study the pyrolysis of 1,1,1,4,4,4-hexafluoro-2-butene, providing insights into the decomposition pathways. researchgate.net Similar computational studies on the reactions of (E)-2-Buten-1-ol, 4,4,4-trifluoro- could help in understanding the energetics of different reaction pathways and the structures of transition states. researchgate.net
Experimental studies, such as kinetic analysis and isotopic labeling, will provide crucial data to validate and refine the computational models. For instance, kinetic studies of the isomerization of CF3-containing allylic alcohols have provided evidence for the rate-determining step of the reaction. nih.gov The investigation of acid-promoted reactions of similar CF3-alcohols has also benefited from combined experimental and spectroscopic investigations to shed light on the reaction mechanism. researchgate.net
The synergy between experimental and computational approaches will be key to unraveling the complex reaction mechanisms associated with (E)-2-Buten-1-ol, 4,4,4-trifluoro-. This deeper understanding will facilitate the rational design of catalysts and reaction conditions for more efficient and selective transformations.
Integration into Flow Chemistry and Sustainable Synthesis
Flow chemistry has emerged as a transformative technology in chemical synthesis, offering advantages in terms of safety, efficiency, and scalability. acs.org The integration of (E)-2-Buten-1-ol, 4,4,4-trifluoro- into flow chemistry processes represents a significant step towards more sustainable and efficient manufacturing of fluorinated compounds.
The synthesis of fluorinated compounds often involves hazardous reagents and exothermic reactions, making flow chemistry an attractive alternative to traditional batch processes. acs.org The small reactor volumes and excellent heat and mass transfer in flow reactors can mitigate these risks and improve reaction control. acs.org Photocatalytic reactions, which are often used for trifluoromethylation, are particularly well-suited for flow chemistry, as the limited penetration of light in batch reactors can be overcome. acs.org
The synthesis of (E)-2-Buten-1-ol, 4,4,4-trifluoro- itself, as well as its subsequent transformations, could be adapted to flow processes. For example, the ruthenium-catalyzed carbonyl allylation with gaseous allene, a method for constructing polyketide fragments, demonstrates the potential for handling gaseous reagents in flow systems. nih.gov
Future research will focus on developing robust and scalable flow chemistry protocols for the synthesis and derivatization of (E)-2-Buten-1-ol, 4,4,4-trifluoro-. This will not only enhance the safety and efficiency of these processes but also facilitate the on-demand synthesis of a wide range of fluorinated molecules.
Design of Next-Generation Fluorinated Building Blocks Based on (E)-2-Buten-1-ol, 4,4,4-trifluoro- Structure
The unique structural and electronic properties of (E)-2-Buten-1-ol, 4,4,4-trifluoro- make it an ideal scaffold for the design of a new generation of fluorinated building blocks. Its functional handles—the double bond and the hydroxyl group—provide multiple points for diversification, leading to a wide array of novel fluorinated compounds.
One promising area of research is the synthesis of fluorinated heterocycles, which are prevalent in many biologically active compounds. researchgate.netnih.gove-bookshelf.de (E)-2-Buten-1-ol, 4,4,4-trifluoro- can serve as a precursor to various fluorinated intermediates that can be cyclized to form a range of heterocyclic systems. For example, the reaction of fluorinated 1,3-diketones with bifunctional nucleophiles is a common strategy for the synthesis of pyrazoles, isoxazoles, and pyrimidines. researchgate.net
Furthermore, the allylic nature of the alcohol allows for transformations that can introduce additional complexity and functionality. For instance, stereodefined polysubstituted allylic alcohols can be prepared from optically active propargylic alcohols, which could be a synthetic route starting from a precursor to our title compound. rsc.org The resulting highly functionalized molecules can serve as advanced building blocks for the synthesis of complex target molecules, including pharmaceuticals and agrochemicals. The development of chiral building blocks for use in drug discovery is an active area of research, and fluorinated synthons derived from (E)-2-Buten-1-ol, 4,4,4-trifluoro- could play a significant role. nih.gov
The continued exploration of the chemistry of (E)-2-Buten-1-ol, 4,4,4-trifluoro- will undoubtedly lead to the discovery of new and valuable fluorinated building blocks with diverse applications in science and technology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
